molecular formula C7H9ClN2O2 B13686286 1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride

1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride

Cat. No.: B13686286
M. Wt: 188.61 g/mol
InChI Key: ANSRGUHHWIUCHR-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methoxyethyl group and a carbonyl chloride group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

1-(2-Methoxyethyl)-1H-pyrazole+Thionyl chloride1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride+SO2+HCl\text{1-(2-Methoxyethyl)-1H-pyrazole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(2-Methoxyethyl)-1H-pyrazole+Thionyl chloride→1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Condensation Reactions: The compound can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.

    Condensation Reactions: These reactions are often catalyzed by bases such as triethylamine or pyridine.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazole derivatives.

    Hydrolysis: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid.

    Condensation Reactions: Amide derivatives of 1-(2-Methoxyethyl)-1H-pyrazole.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid: Formed by the hydrolysis of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride.

    1-(2-Methoxyethyl)-1H-pyrazole-4-carboxamide: Formed by the condensation reaction with amines.

Uniqueness

This compound is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds, particularly in the fields of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrazole-4-carbonyl chloride

InChI

InChI=1S/C7H9ClN2O2/c1-12-3-2-10-5-6(4-9-10)7(8)11/h4-5H,2-3H2,1H3

InChI Key

ANSRGUHHWIUCHR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)C(=O)Cl

Origin of Product

United States

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